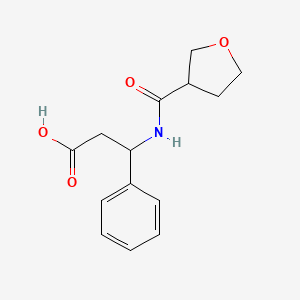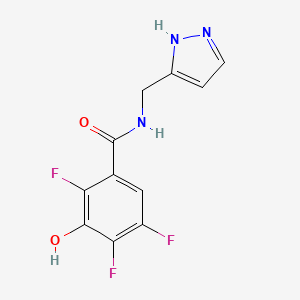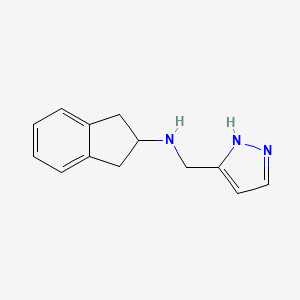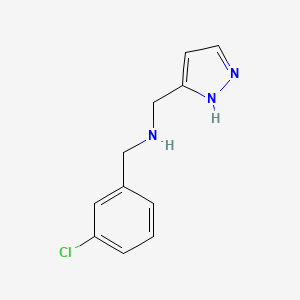
N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In addition, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. It has also been shown to have low toxicity in animal studies, making it a relatively safe N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide to work with. However, one of the limitations of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of this N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide. Another area of research is the investigation of the potential therapeutic applications of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new analogs of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 with improved potency and selectivity is another area of research that holds promise for the future.
Méthodes De Synthèse
The synthesis of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 involves a multi-step process that starts with the reaction of 3-(1H-imidazol-1-yl)aniline with ethyl 2-bromoacetate to form 3-(1H-imidazol-1-yl)phenyl 2-bromoacetate. This intermediate is then reacted with hydrazine hydrate to form 3-(1H-imidazol-1-yl)phenyl hydrazine. Finally, the target N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide is obtained by reacting 3-(1H-imidazol-1-yl)phenyl hydrazine with 4-chloro-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c19-13(10-7-15-16-8-10)17-11-2-1-3-12(6-11)18-5-4-14-9-18/h1-9H,(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNHHQIMYAZKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)NC(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)


![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)



![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)